molecular formula C3H4ClN3 B1466273 5-Chloro-1H-pyrazol-3-amine CAS No. 916211-79-5

5-Chloro-1H-pyrazol-3-amine

Cat. No.: B1466273
CAS No.: 916211-79-5
M. Wt: 117.54 g/mol
InChI Key: HLMGWUFWDSUGRU-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 5 and an amine group at position 2. The chlorine substituent enhances electron-withdrawing effects, influencing reactivity, tautomerism, and intermolecular interactions. Pyrazole amines are pivotal in medicinal chemistry, particularly as kinase inhibitors and intermediates for bioactive molecules.

Biological Activity

5-Chloro-1H-pyrazol-3-amine is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C3_3H4_4ClN3_3 and a molecular weight of 117.54 g/mol. Its structure features a pyrazole ring, which is known for its reactivity and ability to form various derivatives that exhibit biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Tautomerism : Pyrazoles can exist in different tautomeric forms, affecting their reactivity and interaction with biological targets.
  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) and monoamine oxidase (MAO), which play crucial roles in inflammation and neurotransmitter metabolism, respectively .
  • Receptor Modulation : Some studies suggest that pyrazole compounds can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Biological Activities

This compound and its derivatives have been reported to exhibit a wide range of biological activities:

Biological ActivityDescription
Anti-inflammatory Exhibits significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Analgesic Demonstrates pain-relieving properties comparable to standard analgesics .
Antimicrobial Effective against various bacterial strains, including E. coli and Bacillus subtilis .
Anticancer Some derivatives show promising activity against cancer cell lines .
Neuroprotective Potential to protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results showed up to 85% inhibition of TNF-α production at specific concentrations, indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy :
    • Research conducted on synthesized pyrazole derivatives demonstrated effective antimicrobial activity against common pathogens. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 40 µg/mL .
  • Neuroprotective Effects :
    • A recent investigation into the neuroprotective properties of pyrazole compounds indicated that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1H-pyrazol-3-amine has been studied for its pharmacological properties, particularly as a scaffold for developing new therapeutic agents.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting the growth of human cancer cells. A study reported the synthesis of novel pyrazole derivatives that were tested for their anticancer activity, revealing significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively researched. Compounds based on this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. A series of synthesized compounds were tested against various bacterial strains, including E. coli and S. aureus. Some derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide.

Herbicidal Activity

Research has indicated that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. Studies have shown that certain compounds derived from this compound exhibit selective herbicidal activity against broadleaf weeds while being less toxic to cereal crops .

Synthesis and Structure Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The introduction of different substituents at positions 3 and 4 can lead to improved potency and selectivity for specific targets.

Modifications and Their Effects

A systematic study on the SAR of pyrazole derivatives highlighted that modifications such as aryl substitutions or functional groups at the amine position can significantly affect their pharmacological profiles. For example, adding electron-withdrawing groups has been shown to enhance anticancer activity while maintaining low toxicity .

Data Summary

Application AreaActivity TypeNotable Findings
Medicinal ChemistryAnticancerSignificant cytotoxicity against cancer cell lines (IC50 < 10 µM)
Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialEffective against E. coli and S. aureus (MIC < standard antibiotics)
Agricultural ApplicationsHerbicidalSelective herbicide activity against broadleaf weeds

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of derivatives from this compound, testing them against several cancer cell lines. The most potent compound showed an IC50 value of 7 µM against lung cancer cells, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of modified pyrazoles derived from this compound. The study found that certain derivatives were capable of reducing inflammation in animal models by inhibiting key inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-1H-pyrazol-3-amine derivatives, and how can their efficiency be evaluated?

  • Methodology : A four-step synthesis is widely used:

Cyclization of monomethylhydrazine with ethyl acetoacetate to form the pyrazole core.

Formylation to introduce aldehyde groups.

Oxidation to generate carbonyl intermediates.

Acylation with chloroacetyl chloride to yield 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride .

  • Efficiency Metrics : Yield optimization (e.g., 69–71% for similar compounds ) depends on reaction conditions (temperature, solvent, catalyst). Alternative routes like the Vilsmeier-Haack reaction can directly form carbaldehyde derivatives via formylation of pyrazolones .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Key Techniques :

  • Spectroscopy :
  • IR for identifying functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm ).
  • Mass Spectrometry (MS) : EI-MS provides molecular ion peaks (e.g., m/z 249 for 4-((2-chlorophenyl)diazenyl)-5-ethyl-1H-pyrazol-3-amine ).
  • Melting Point Analysis : Used to assess purity (e.g., 126–128°C for compound 5c ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structurally similar pyrazole derivatives be resolved?

  • Approach :

  • Comparative Analysis : Cross-reference NMR shifts with known analogs (e.g., 5-ethyl vs. 5-methyl substitutions alter ring proton environments ).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., dihedral angles between pyrazole and aryl rings ).

Q. What advanced methods are employed for structural elucidation and crystallographic refinement of this compound derivatives?

  • Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonding in crystal packing ).
  • Software Tools :
  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • APEX2/SAINT : Data integration and absorption correction .
  • Hydrogen Bonding Analysis : Identifies supramolecular architectures (e.g., chains along [010] direction in 5-Chloro-1-phenyl-1H-pyrazole ).

Q. How can synthetic routes be optimized to improve yields and selectivity for chloro-substituted pyrazoles?

  • Strategies :

  • Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) improve formylation/chlorination steps .
  • Temperature Control : Lower temperatures reduce side reactions during cyclization .
    • Case Study : The Vilsmeier-Haack reaction achieves 74% yield for carbaldehyde derivatives by optimizing POCl₃ stoichiometry .

Q. Key Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Structural data from SHELX and crystallographic studies are critical for resolving complex stereochemistry .
  • Methodological answers emphasize reproducibility and validation (e.g., spectral simulations, reaction optimization).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below summarizes key structural analogs of 5-Chloro-1H-pyrazol-3-amine, highlighting substituent effects on molecular properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Cyclopropyl-1H-pyrazol-3-amine Cyclopropyl at C5 C₆H₉N₃ 123.16 Kinase inhibitor precursor; moderate yield (40%) in synthesis
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-Chlorophenyl at C3 C₉H₇ClN₃ 195.62 Bioactive intermediate; aryl group enhances lipophilicity
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl at C3, phenyl at N1 C₁₀H₁₁N₃ 173.21 Increased steric hindrance; used in ligand design
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CF₃ at C5, methyl at N1 C₅H₆F₃N₃ 165.11 Electron-withdrawing CF₃ improves stability and acidity
5-Ethoxy-1H-pyrazol-3-amine Ethoxy at C5 C₅H₉N₃O 127.14 Ethoxy group enhances hydrogen bonding potential
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 3-Chlorophenyl at N1, methyl at C3 C₁₀H₁₀ClN₃ 207.66 Dual substituents (Cl and methyl) optimize steric and electronic effects
1-Ethyl-3-methyl-1H-pyrazol-5-amine Ethyl at N1, methyl at C3 C₆H₁₁N₃ 125.17 Alkyl groups increase hydrophobicity
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine Cl at C4, 3-fluorobenzyl at N1 C₁₀H₉ClFN₃ 225.65 Fluorinated benzyl group improves bioavailability

Properties

IUPAC Name

5-chloro-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMGWUFWDSUGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916211-79-5
Record name 3-chloro-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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